molecular formula C₉H₆D₉N₃O₂S B1158098 L-(+)-Ergothioneine-d9

L-(+)-Ergothioneine-d9

Cat. No.: B1158098
M. Wt: 238.35
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Structural Characteristics

L-(+)-Ergothioneine-d9 is a deuterium-labeled isotopologue of the naturally occurring amino acid ergothioneine. Its molecular formula is C₉H₆D₉N₃O₂S , with a molecular weight of 238.35–238.36 g/mol . The compound features a trimethylammonium group in which nine hydrogen atoms are replaced by deuterium, resulting in a tris(trideuteriomethyl)azanium moiety. The core structure retains the imidazole-2-thione ring characteristic of ergothioneine, with sulfur substitution at the C2 position of the heterocycle.

The SMILES notation for this compound is:

[2H]C([2H])([2H])[N+]([C@@H](CC1=CNC(=S)N1)C(=O)[O-])(C([2H])([2H])[2H])C([2H])([2H])[2H]  

This reflects the stereospecific (S)-configuration at the chiral center and the deuterium substitution pattern. The thione-thiol tautomerism observed in ergothioneine persists in the deuterated form, with the thione tautomer dominating at physiological pH due to resonance stabilization.

Property Value
Molecular Formula C₉H₆D₉N₃O₂S
Molecular Weight 238.35–238.36 g/mol
IUPAC Name (2S)-3-(2-sulfanylidene-1,3-dihydroimidazol-4-yl)-2-[tris(trideuteriomethyl)azaniumyl]propanoate
CAS Number (unlabeled) 497-30-3

Historical Context of Ergothioneine Research

Ergothioneine was first isolated in 1909 by Charles Tanret from the ergot fungus Claviceps purpurea, leading to its name. Barger and Ewins elucidated its structure in 1911, identifying it as a trimethylbetaine derivative of 2-mercaptohistidine. The discovery of its deuterated form emerged much later, driven by the need for stable isotopic tracers in metabolic studies.

Deuterated ergothioneine derivatives gained prominence in the 2010s with advances in biosynthetic pathway analysis. For example, Melville et al. enzymatically converted deuterated hercynine (hercynine-d₃) into ergothioneine-d₃ using mycobacterial enzymes, demonstrating the utility of isotopologues in tracing sulfur incorporation. This paved the way for synthesizing fully deuterated variants like this compound, which became commercially available by the early 2020s.

Role of Deuterium Labeling in Isotopologue Studies

Deuterium labeling enables precise tracking of ergothioneine’s absorption, distribution, and metabolism without altering its chemical reactivity. Key applications include:

  • Metabolic Pathway Tracing : Deuterated ergothioneine has been used to map sulfur transfer mechanisms in Mycobacterium smegmatis, revealing the role of β-lyase EgtE in cleaving hercynylcysteine sulfoxide intermediates.
  • Transporter Kinetics : Studies on the human ergothioneine transporter (SLC22A4) utilized deuterated analogs to quantify uptake rates and tissue-specific accumulation. The Na⁺-coupled symport mechanism was confirmed using isotopic flux assays.
  • Antioxidant Mechanism Analysis : Deuterium substitution minimizes hydrogen/deuterium exchange artifacts in mass spectrometry, allowing accurate measurement of ergothioneine’s redox interactions with hydroxyl radicals (- OH) and hypochlorous acid (HOCl).

The kinetic isotope effect (KIE) of deuterium in this compound is negligible (<1.1) under physiological conditions, ensuring that labeled and unlabeled forms exhibit nearly identical chemical behavior. This property makes it indispensable for:

  • Quantifying ergothioneine pools in complex matrices (e.g., plasma, erythrocytes)
  • Differentiating endogenous vs. dietary sources in pharmacokinetic models
  • Validating antioxidant efficacy in cellular systems without isotopic interference
Example isotopic tracing protocol:  
1. Administer this compound to cell culture  
2. Extract metabolites using methanol/water (80:20 v/v)  
3. Analyze via LC-MS/MS with multiple reaction monitoring (MRM)  
   - Quantify d9 vs. d0 ions (m/z 238 → 154 vs. 229 → 145)  
4. Calculate isotopic enrichment ratios to determine uptake efficiency  

Properties

Molecular Formula

C₉H₆D₉N₃O₂S

Molecular Weight

238.35

Synonyms

(αS)-α-Carboxy-2,3-dihydro-N,N,N-tri(methyl-d3)-2-thioxo-1H-imidazole-4-ethanaminium Inner Salt;  2-Mercaptohistidine Betaine-d9;  NSC 7175-d9;  2-Mercapto-N,N-dimethylhistidine Methyl Ester Betaine-d9;  2-Mercapto-histidine-d9;  Sympectothion-d9;  Thiasin

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Similarities :

  • Both share identical core structures and antioxidant mechanisms, including free radical scavenging and protection against oxidative stress .
  • ERGO is assimilated via the OCTN1 transporter, a feature retained by ERGO-d9 due to structural congruence .

Key Differences :

Parameter ERGO-d9 ERGO
Molecular Weight 238.3 g/mol (deuterium-enriched) 229.3 g/mol
Primary Use Internal standard for LC-MS/MS Analyte in antioxidant studies
Detection Specificity Distinct isotopic pattern in MS Native MS signal
Cost Higher due to isotopic labeling Lower

L-Hercynine-d3

Context: Another deuterated internal standard used alongside ERGO-d9 in ERGO metabolism studies .

Comparison :

Parameter ERGO-d9 L-Hercynine-d3
Target Analyte ERGO and metabolites Hercynine (ERGO precursor)
Deuterium Positions Non-exchangeable H replaced Methyl group deuteration
Ionization Efficiency Enhanced in ESI+ due to thiol group Lower due to lack of thiol
Chromatographic Behavior Retention time ~3.2 min (C18 column) Slightly shorter retention

Significance : ERGO-d9’s thiol group improves ionization, enabling lower detection limits compared to L-Hercynine-d3 .

Other Deuterated Antioxidants (e.g., Glutathione-d4)

Functional Contrast :

  • ERGO-d9 : Specific to ERGO quantification; stable in biological matrices for ≥7 days .
  • Glutathione-d4 : Used for glutathione quantification but lacks ERGO’s unique transporter-mediated cellular uptake .

Analytical Performance :

Parameter ERGO-d9 Glutathione-d4
Biological Half-Life ~30 days (due to OCTN1 retention) Minutes to hours (rapid turnover)
Matrix Compatibility Serum, plasma, tissues Limited to intracellular assays
Sensitivity (LC-MS/MS) 0.1–1 ng/mL 1–10 ng/mL

Role Divergence :

  • BHT/BHA : Functional antioxidants in food preservation but unsuitable as internal standards due to lack of isotopic labeling .

Stability :
ERGO-d9 remains inert under UV and thermal stress during LC-MS, whereas BHT degrades at high temperatures .

Clinical Studies

ERGO-d9 enabled precise measurement of ERGO’s pharmacokinetics in a 12-week trial, revealing a serum AUC increase of 35% in mild cognitive impairment patients .

Forensic Science

In bloodstain analysis, ERGO-d9 demonstrated <5% variability in metabolite recovery over 7 days, outperforming non-deuterated standards .

Preparation Methods

Precursor Selection and Deuteration Strategies

The synthesis begins with L-histidine, a proteogenic amino acid, which undergoes sequential methylation to form hercynine (trimethylhistidine). For deuteration, iodomethane-d3 (CD₃I) replaces conventional methylating agents in a tri-methylation step. This substitution ensures selective incorporation of deuterium at the three methyl groups attached to the quaternary nitrogen. The reaction proceeds in aqueous or water-alcohol mixtures under alkaline conditions (pH ≥ 9), minimizing racemization and side reactions.

Key reaction steps include:

  • Methylation of L-histidine :
    L-Histidine+3CD3INaOHL-Hercynine-d9+3NaI\text{L-Histidine} + 3\, \text{CD}_3\text{I} \xrightarrow{\text{NaOH}} \text{L-Hercynine-d9} + 3\, \text{NaI}
    This exothermic reaction requires precise temperature control (10–25°C) to prevent degradation.

  • Thiolation of Hercynine-d9 :
    Hercynine-d9 is converted to ergothioneine-d9 via sulfur insertion. Early methods used hazardous reagents like hydrogen sulfide, but modern approaches employ phenyl chlorothionoformate in a Bamberger-type cleavage-reformation mechanism. This step preserves the stereochemical integrity of the α-carbon, critical for maintaining enantiomeric purity.

Optimized Purification via Electrodialysis

Traditional purification relies on ion-exchange chromatography, which suffers from low yields (≤40%) and high resin costs. Electrodialysis emerges as a superior alternative, leveraging electric fields to separate charged species. For hercynine-d9, this method achieves ≥95% purity by removing inorganic salts (e.g., NaI) and organic byproducts.

Table 1 : Electrodialysis Parameters for Hercynine-d9 Purification

ParameterValue
Membrane TypeBipolar + Cation-exchange
Voltage Gradient15–20 V/cm
Feed Concentration5–10% (w/v)
Recovery Yield85–90%
Purity Post-Dialysis≥95% (HPLC-UV)

This method reduces solvent waste and scales efficiently for industrial production.

Analytical Characterization of Deuterated Ergothioneine

Mass Spectrometric Confirmation

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) is the gold standard for verifying deuteration. The molecular ion [M+H]⁺ for ergothioneine-d9 appears at m/z 239.1 (vs. 230.1 for non-deuterated ergothioneine), with fragmentation patterns confirming deuterium placement.

Key Fragments :

  • m/z 127.1: Thione-imidazole ring (retains 2 deuteriums from CD₃ groups)

  • m/z 112.0: Decarboxylated betaine moiety (retains 7 deuteriums)

Chiral Purity Assessment

Racemization during synthesis is mitigated by maintaining acidic conditions (pH ≤ 5) during final workup. Chiral HPLC using a Crownpak CR-I column (Daicel) with 0.1% HClO₄ in methanol resolves L- and D-enantiomers, confirming ≥99% enantiomeric excess for the desired L-form.

Industrial-Scale Production Challenges

Cost-Efficiency of Deuterated Reagents

Iodomethane-d3 costs ~$2,000/g, making it the primary cost driver. Optimizing stoichiometry (3.2 equivalents per methylation site) reduces excess reagent use without compromising yield. Recycling unreacted CD₃I via distillation further lowers expenses.

Regulatory Considerations

Ergothioneine-d9 intended for human studies must comply with ICH Q3D guidelines for elemental impurities. Electrodialysis effectively reduces residual palladium (from coupling reactions) to <1 ppm, meeting stringent safety standards.

Comparative Analysis of Synthetic Routes

Table 2 : Synthesis Route Performance Metrics

MethodYield (%)Purity (%)Scalability
Classical Alkylation4085Low
Electrodialysis8595High
Bamberger Cleavage7090Moderate

Electrodialysis-coupled synthesis outperforms traditional methods in yield and scalability, making it the preferred industrial approach .

Q & A

Q. How should researchers optimize deuterium labeling positions to minimize kinetic isotope effects (KIEs) in metabolic flux analysis?

  • Methodological Answer : Use computational tools (e.g., DFT calculations) to predict KIEs at specific C-H/D bonds. Validate experimentally via comparative LC-MS/MS analysis of metabolic intermediates. Prioritize labeling at non-reactive positions (e.g., methyl groups) to reduce rate alterations .

Key Considerations for Research Design

  • Alignment with Research Goals : Ensure questions are specific, measurable, and aligned with hypotheses (e.g., using PICO/FINER frameworks) .
  • Data Integrity : Address isotopic interference, batch variability, and matrix effects through rigorous validation .
  • Ethical and Reproducibility Standards : Document synthesis protocols, statistical models, and raw data transparency to meet peer-review criteria .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.